molecular formula C17H27N3O4S B6043404 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide

Cat. No. B6043404
M. Wt: 369.5 g/mol
InChI Key: DPFLGXWLLMGLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has gained significant attention in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. The inhibition of gamma-secretase by DAPT has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and other diseases.

Mechanism of Action

DAPT works by inhibiting the activity of gamma-secretase, an enzyme that cleaves 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide and Notch receptors, resulting in the release of beta-amyloid and the activation of Notch signaling, respectively. By blocking gamma-secretase, DAPT prevents the production of beta-amyloid and the activation of Notch signaling, which could potentially have therapeutic applications in Alzheimer's disease and cancer.
Biochemical and Physiological Effects
DAPT has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of gamma-secretase and Notch signaling, DAPT has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.

Advantages and Limitations for Lab Experiments

DAPT has several advantages for lab experiments, including its high potency and specificity for gamma-secretase and Notch signaling. However, DAPT also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DAPT. One area of research is the development of more potent and selective gamma-secretase inhibitors that could potentially have even greater therapeutic applications in Alzheimer's disease and cancer. Another area of research is the identification of biomarkers that could be used to predict the response to DAPT treatment in patients with Alzheimer's disease or cancer. Additionally, the combination of DAPT with other drugs or therapies could potentially enhance its therapeutic efficacy.

Synthesis Methods

DAPT can be synthesized through a multistep process involving the reaction of piperidine with ethyl 3-aminobenzoate, followed by sulfonylation with dimethylsulfonyl chloride. The resulting compound is then reacted with 3-ethoxybenzylamine to yield DAPT.

Scientific Research Applications

DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, the accumulation of beta-amyloid plaques in the brain is believed to play a significant role in the development of the disease. DAPT has been found to inhibit the production of beta-amyloid by blocking gamma-secretase, which could potentially slow down or even reverse the progression of Alzheimer's disease.
In cancer research, DAPT has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation and differentiation. The inhibition of Notch signaling by DAPT has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-24-16-7-5-6-14(12-16)13-18-17(21)15-8-10-20(11-9-15)25(22,23)19(2)3/h5-7,12,15H,4,8-11,13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFLGXWLLMGLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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